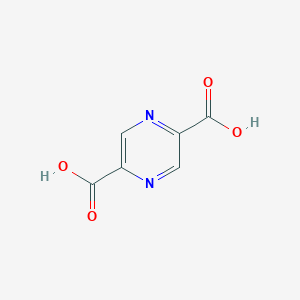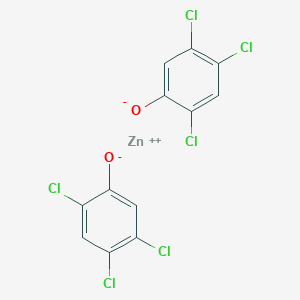
Zinc 2,4,5-trichlorophenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc 2,4,5-trichlorophenate (ZTC) is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It is a white crystalline powder that is soluble in water and organic solvents. ZTC has been synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. In
Aplicaciones Científicas De Investigación
Zinc 2,4,5-trichlorophenate has been extensively used in scientific research for its antifungal and antibacterial properties. It has been shown to be effective against a wide range of fungal and bacterial species, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. Zinc 2,4,5-trichlorophenate has also been used as a preservative in various products, such as paints, wood coatings, and cosmetics.
Mecanismo De Acción
The mechanism of action of Zinc 2,4,5-trichlorophenate involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate binds to the cell membrane and disrupts its integrity, leading to the leakage of intracellular contents and eventually cell death. Zinc 2,4,5-trichlorophenate has been shown to have a higher affinity for fungal membranes than bacterial membranes, which may account for its potent antifungal activity.
Efectos Bioquímicos Y Fisiológicos
Zinc 2,4,5-trichlorophenate has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further research. However, Zinc 2,4,5-trichlorophenate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for its use in certain applications. Zinc 2,4,5-trichlorophenate has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its potent antifungal and antibacterial activity, low toxicity to mammalian cells, and ease of synthesis. However, Zinc 2,4,5-trichlorophenate has some limitations, including its potential to inhibit certain enzymes and induce oxidative stress in cells. Additionally, Zinc 2,4,5-trichlorophenate has limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on Zinc 2,4,5-trichlorophenate, including the development of more efficient synthesis methods, the investigation of its potential as a preservative in various products, and the exploration of its use in combination with other antifungal and antibacterial agents. Additionally, further research is needed to determine the long-term effects of Zinc 2,4,5-trichlorophenate on mammalian cells and to elucidate its mechanism of action at the molecular level.
Conclusion:
In conclusion, Zinc 2,4,5-trichlorophenate is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It can be synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its low toxicity to mammalian cells and ease of synthesis. However, further research is needed to determine its long-term effects on mammalian cells and to explore its potential as a preservative in various products.
Métodos De Síntesis
Zinc 2,4,5-trichlorophenate can be synthesized by various methods, including the reaction of zinc chloride with 2,4,5-trichlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of zinc oxide with 2,4,5-trichlorophenol in the presence of a catalyst, such as copper(II) acetate. The yield and purity of Zinc 2,4,5-trichlorophenate can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.
Propiedades
Número CAS |
136-24-3 |
|---|---|
Nombre del producto |
Zinc 2,4,5-trichlorophenate |
Fórmula molecular |
C12H4Cl6O2Zn |
Peso molecular |
458.2 g/mol |
Nombre IUPAC |
zinc;2,4,5-trichlorophenolate |
InChI |
InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-5(9)6(10)2-4(3)8;/h2*1-2,10H;/q;;+2/p-2 |
Clave InChI |
LETUJWXZVSYCKL-UHFFFAOYSA-L |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
Otros números CAS |
136-24-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



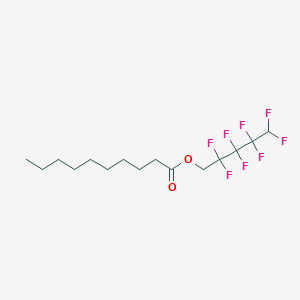
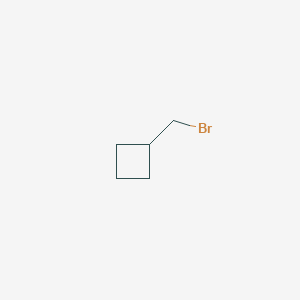

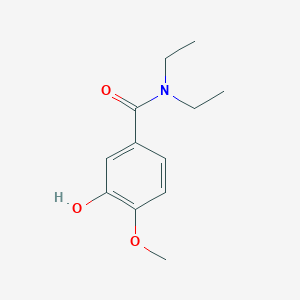



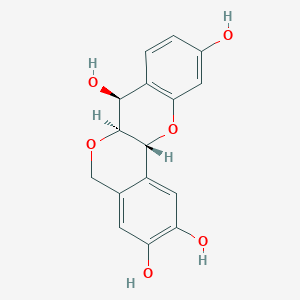

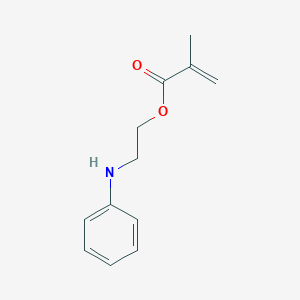
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)

